molecular formula C9H9BrN2 B1290182 5-Bromo-2-ethyl-2H-indazole CAS No. 590417-97-3

5-Bromo-2-ethyl-2H-indazole

Cat. No.: B1290182
CAS No.: 590417-97-3
M. Wt: 225.08 g/mol
InChI Key: HQGWVFUIGSFDSL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

Indazoles, a class of nitrogen-containing heterocyclic compounds to which 5-bromo-2-ethyl-2h-indazole belongs, are known to interact with various biological targets . These targets include enzymes, receptors, and other proteins, contributing to the compound’s bioactivity.

Mode of Action

Indazoles are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine and ethyl groups in this compound may enhance these interactions, potentially altering the compound’s bioactivity.

Biochemical Pathways

Indazoles are known to influence various biochemical pathways due to their interactions with different biological targets . The compound’s effects on these pathways can lead to changes in cellular processes and responses.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Indazoles are known to exhibit various bioactivities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects are likely the result of the compound’s interactions with its targets and its influence on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the physiological environment, including the presence of other molecules and the state of the target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-2H-indazole typically involves the bromination of 2-ethylindazole. One common method is the electrophilic aromatic substitution reaction, where 2-ethylindazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 5-amino-2-ethyl-2H-indazole or 5-thio-2-ethyl-2H-indazole can be formed.

    Oxidation Products: Oxidized derivatives such as 5-bromo-2-ethylindazole-3-carboxylic acid.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-Bromo-2-ethyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-2H-indazole: Similar structure but with a methyl group instead of an ethyl group.

    5-Chloro-2-ethyl-2H-indazole: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Ethyl-2H-indazole: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-2-ethyl-2H-indazole is unique due to the combination of the bromine atom and the ethyl group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution and coupling reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-2-ethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWVFUIGSFDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626448
Record name 5-Bromo-2-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-97-3
Record name 5-Bromo-2-ethyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-ethyl-2H-indazole
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